

# An In-depth Technical Guide to 3-Methoxy-2-nitrobenzonitrile

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## Compound of Interest

Compound Name: 3-Methoxy-2-nitrobenzonitrile

Cat. No.: B136439

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## Introduction

**3-Methoxy-2-nitrobenzonitrile** is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the ortho-positioning of the methoxy and nitro groups relative to the nitrile functionality, make it an intriguing building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, tailored for professionals in research and drug development.

## Chemical and Physical Properties

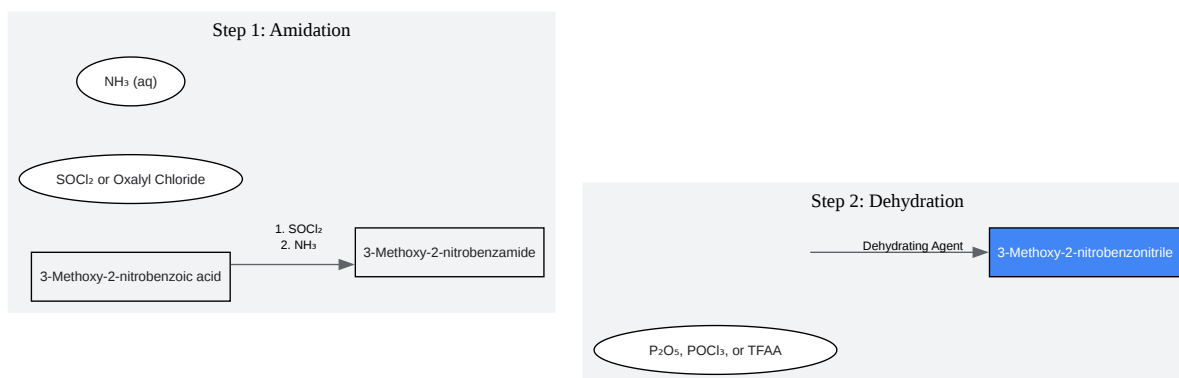
**3-Methoxy-2-nitrobenzonitrile** is a solid at room temperature.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in Table 1.

| Property          | Value   | Source |
|-------------------|---|--------|
| IUPAC Name        | 3-Methoxy-2-nitrobenzonitrile                               | [1]    |
| CAS Number        | 142596-50-7   | [1]    |
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub> | [1]    |
| Molecular Weight  | 178.15 g/mol  |        |
| Physical Form     | Solid   | [1]    |
| Storage           | Sealed in dry, room temperature                             | [1]    |

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Methoxy-2-nitrobenzonitrile** is not readily available in the public domain, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions. The most logical approach involves a two-step process starting from the commercially available 3-Methoxy-2-nitrobenzoic acid.

Proposed Synthetic Pathway:



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Caption: Proposed two-step synthesis of **3-Methoxy-2-nitrobenzonitrile**.

#### Experimental Protocol:

##### Step 1: Synthesis of 3-Methoxy-2-nitrobenzamide

- **Activation of the Carboxylic Acid:** To a solution of 3-methoxy-2-nitrobenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.
- **Amidation:** The crude acid chloride is dissolved in a dry, inert solvent (e.g., DCM or THF) and cooled to 0 °C. A solution of aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 1-2

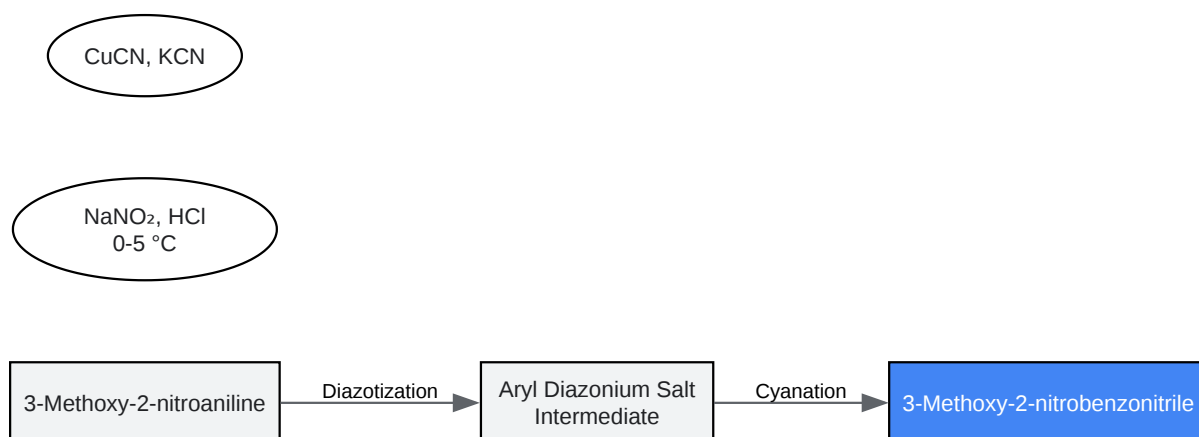
hours. The resulting solid is collected by filtration, washed with cold water, and dried to afford 3-methoxy-2-nitrobenzamide.

## Step 2: Synthesis of **3-Methoxy-2-nitrobenzonitrile**

- **Dehydration:** The 3-methoxy-2-nitrobenzamide (1.0 eq) is mixed with a dehydrating agent such as phosphorus pentoxide ( $P_2O_5$ , 2.0 eq), phosphorus oxychloride ( $POCl_3$ , 3.0 eq), or trifluoroacetic anhydride (TFAA, 2.0 eq) in a suitable solvent (e.g., toluene for  $P_2O_5$ , or neat for  $POCl_3$  and TFAA). The mixture is heated to reflux for 2-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After completion of the reaction, the mixture is cooled to room temperature and carefully poured onto crushed ice. If an acidic reagent was used, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **3-methoxy-2-nitrobenzonitrile**.

## Alternative Synthetic Route: The Sandmeyer Reaction

An alternative approach for the synthesis of **3-Methoxy-2-nitrobenzonitrile** is the Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.<sup>[2][3][4]</sup>



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Caption: Sandmeyer reaction pathway for **3-Methoxy-2-nitrobenzonitrile** synthesis.

## Spectroscopic Data (Predicted)

While experimental spectroscopic data for **3-Methoxy-2-nitrobenzonitrile** is not widely published, the expected spectral characteristics can be predicted based on the analysis of similar compounds.

| Spectroscopy        | Predicted Key Features   |
|---------------------|--|
| <sup>1</sup> H NMR  | - Aromatic protons (3H) exhibiting complex splitting patterns in the range of 7.0-8.0 ppm. - A singlet for the methoxy group protons (3H) around 3.9-4.1 ppm.  |
| <sup>13</sup> C NMR | - Aromatic carbons in the range of 110-160 ppm. - A nitrile carbon signal around 115-120 ppm. - A methoxy carbon signal around 55-60 ppm.  |
| IR (Infrared)       | - A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm <sup>-1</sup> . - Strong asymmetric and symmetric stretching bands for the nitro group (NO <sub>2</sub> ) around 1520-1560 cm <sup>-1</sup> and 1345-1385 cm <sup>-1</sup> , respectively. - C-O stretching for the methoxy group around 1250 cm <sup>-1</sup> . |
| Mass Spec (MS)      | - A molecular ion peak (M <sup>+</sup> ) corresponding to the molecular weight of 178.15.  |

## Biological Activity and Signaling Pathways

Specific pharmacological studies on **3-Methoxy-2-nitrobenzonitrile** are limited. However, the presence of the nitroaromatic and benzonitrile moieties suggests potential biological activities.

General Activity of Nitroaromatic Compounds:

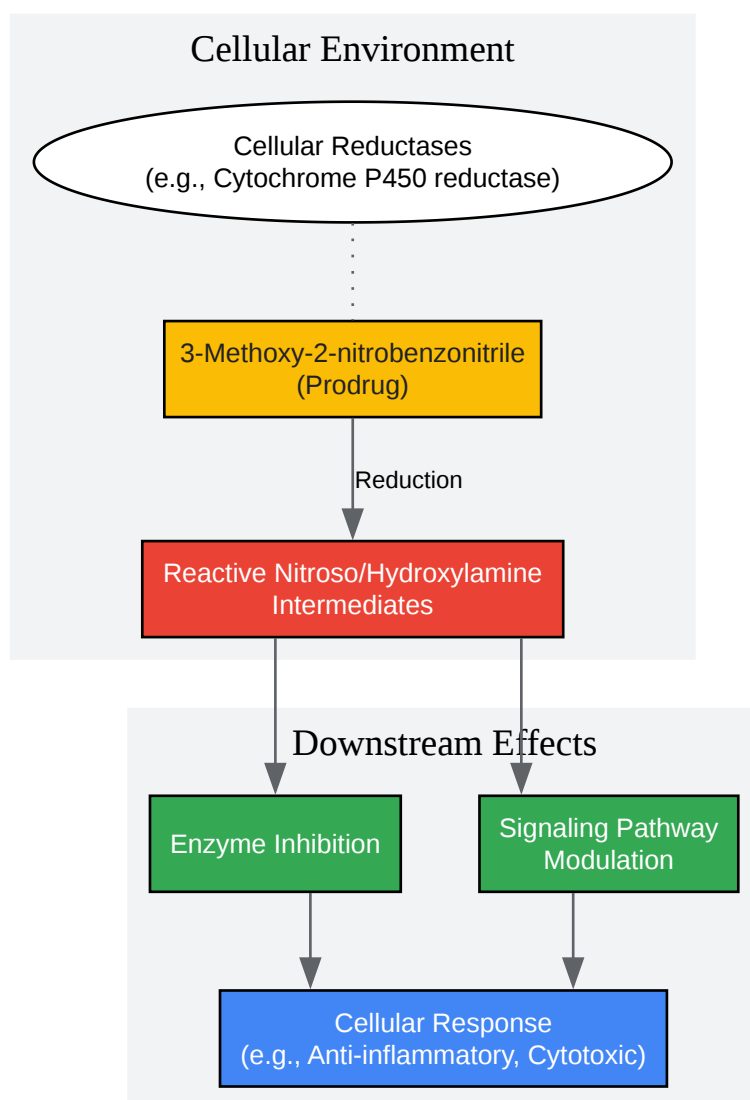
Nitroaromatic compounds are known to possess a broad spectrum of biological activities, often acting as prodrugs that require reductive activation to exert their effects.<sup>[5]</sup> This reduction can be carried out by various cellular reductases. The resulting reactive intermediates, such as nitroso and hydroxylamine species, can interact with and inhibit the function of various biomolecules, including enzymes and DNA.<sup>[6]</sup>

#### Potential as Enzyme Inhibitors:

The electron-withdrawing nature of the nitro and nitrile groups can influence the electronic properties of the aromatic ring, potentially making **3-Methoxy-2-nitrobenzonitrile** an inhibitor of certain enzymes. For instance, some nitroaromatic compounds have been shown to inhibit enzymes like xanthine oxidase.<sup>[7]</sup>

#### Modulation of Signaling Pathways:

Nitroaromatic compounds have been implicated in the modulation of various cellular signaling pathways.<sup>[6]</sup> A key mechanism involves the generation of reactive nitrogen species upon reduction, which can influence signaling cascades. For example, nitrated fatty acids, which are endogenous signaling molecules, can modulate inflammatory pathways.<sup>[6]</sup> It is plausible that synthetic nitroaromatics could interfere with similar pathways.



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Caption: Potential mechanism of action for **3-Methoxy-2-nitrobenzonitrile**.

## Conclusion

**3-Methoxy-2-nitrobenzonitrile** is a versatile chemical entity with potential for further exploration in drug discovery and materials science. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic strategy, and an overview of its potential biological relevance based on the known activities of related compounds. Further experimental validation of the proposed synthesis and in-depth pharmacological evaluation are warranted to fully elucidate the therapeutic potential of this and related molecules.

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